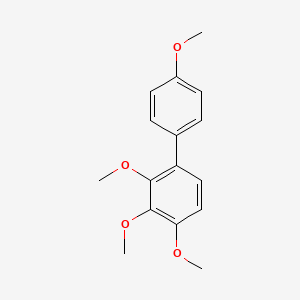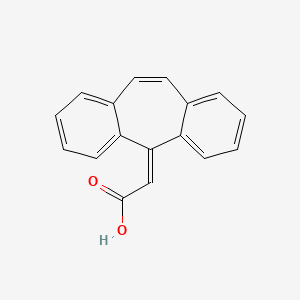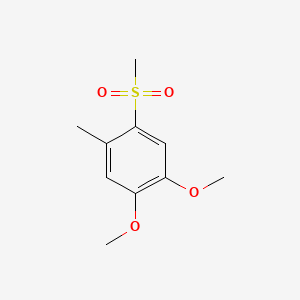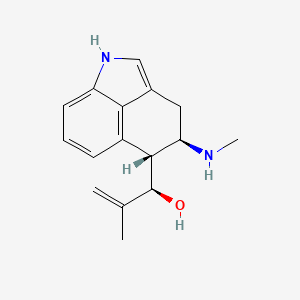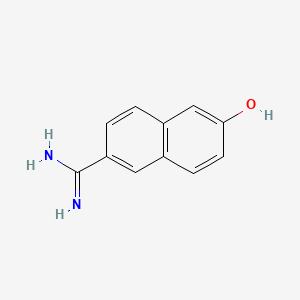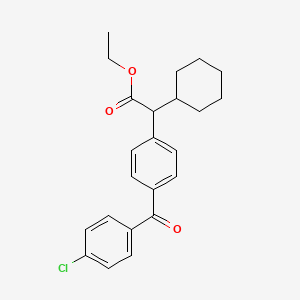![molecular formula C44H56AsCl3N14O5S2 B1198953 2-amino-3-[[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]arsanyl]sulfanyl-3-methylbutanoic acid;4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;trihydrochloride CAS No. 62570-11-0](/img/structure/B1198953.png)
2-amino-3-[[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]arsanyl]sulfanyl-3-methylbutanoic acid;4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-amino-3-[[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]arsanyl]sulfanyl-3-methylbutanoic acid;4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;trihydrochloride is a complex organic molecule with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the core structure through a series of condensation and substitution reactions. Key reagents used in these steps include amino acids, triazine derivatives, and benzimidazole compounds. The reaction conditions often involve controlled temperatures, pH adjustments, and the use of catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures to handle potentially hazardous reagents. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The amino and sulfanyl groups can be oxidized to form corresponding oxides and sulfoxides.
Reduction: Reduction reactions can target the triazine and benzimidazole rings, potentially leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups may yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s amino and carboxy groups may facilitate interactions with biomolecules, making it useful in studies involving protein-ligand interactions and enzyme inhibition.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its unique structure may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its multiple functional groups and potential for chemical modification.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The amino and carboxy groups can form hydrogen bonds and ionic interactions, while the aromatic rings can participate in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of biological targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)sulfanyl]-3-methylbutanoic acid
- 4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol
- 4,6-diamino-1,3,5-triazin-2-yl derivatives
Uniqueness
This compound is unique due to its combination of multiple functional groups and complex structure
Properties
CAS No. |
62570-11-0 |
|---|---|
Molecular Formula |
C44H56AsCl3N14O5S2 |
Molecular Weight |
1106.4 g/mol |
IUPAC Name |
2-amino-3-[[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]arsanyl]sulfanyl-3-methylbutanoic acid;4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;trihydrochloride |
InChI |
InChI=1S/C25H24N6O.C19H29AsN8O4S2.3ClH/c1-30-10-12-31(13-11-30)18-5-9-21-23(15-18)29-25(27-21)17-4-8-20-22(14-17)28-24(26-20)16-2-6-19(32)7-3-16;1-18(2,11(21)13(29)30)33-20(34-19(3,4)12(22)14(31)32)9-5-7-10(8-6-9)25-17-27-15(23)26-16(24)28-17;;;/h2-9,14-15,32H,10-13H2,1H3,(H,26,28)(H,27,29);5-8,11-12H,21-22H2,1-4H3,(H,29,30)(H,31,32)(H5,23,24,25,26,27,28);3*1H/t;11-,12?,20?;;;/m.0.../s1 |
InChI Key |
UCMANRNMHAJWAQ-XMSWCHMSSA-N |
SMILES |
CC(C)(C(C(=O)O)N)S[As](C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)N)SC(C)(C)C(C(=O)O)N.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)O.Cl.Cl.Cl |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)N)S[As](C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)N)SC(C)(C)C(C(=O)O)N.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)O.Cl.Cl.Cl |
Canonical SMILES |
CC(C)(C(C(=O)O)N)S[As](C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)N)SC(C)(C)C(C(=O)O)N.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)O.Cl.Cl.Cl |
Synonyms |
V5851 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


